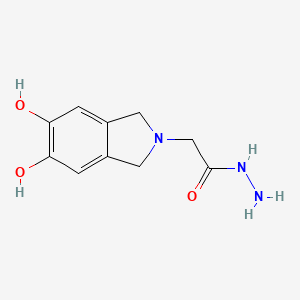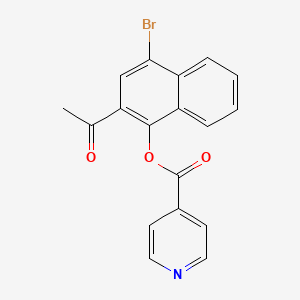
Ethyl 7,9,9-trimethyldec-7-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 7,9,9-trimethyldec-7-enoate is an organic compound with the molecular formula C15H28O2. It is an ester derived from 7,9,9-trimethyldec-7-enoic acid and ethanol. This compound is known for its unique structure, which includes a double bond at the 7th position and three methyl groups at the 7th and 9th positions of the decenoate chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7,9,9-trimethyldec-7-enoate typically involves the esterification of 7,9,9-trimethyldec-7-enoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to facilitate the esterification process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7,9,9-trimethyldec-7-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid and ethanol.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Carboxylic acids and ethanol.
Wissenschaftliche Forschungsanwendungen
Ethyl 7,9,9-trimethyldec-7-enoate has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of fragrances and flavors due to its pleasant aroma.
Wirkmechanismus
The mechanism of action of Ethyl 7,9,9-trimethyldec-7-enoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with various enzymes and receptors in biological systems. The double bond and methyl groups in the compound also contribute to its reactivity and interaction with molecular targets.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7,9,9-trimethyldec-7-enoate can be compared with other similar compounds such as:
- Ethyl 7,9,9-trimethyl-1,4-dithiospiro[4.5]dec-6-ene-8-carboxylate
- 7,9,9-trimethyldec-6-en-5-one
- Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino[1,2-b]quinoline-8-carboxylate
These compounds share structural similarities but differ in their functional groups and reactivity. This compound is unique due to its ester group and specific placement of methyl groups and double bond, which contribute to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
654068-34-5 |
|---|---|
Molekularformel |
C15H28O2 |
Molekulargewicht |
240.38 g/mol |
IUPAC-Name |
ethyl 7,9,9-trimethyldec-7-enoate |
InChI |
InChI=1S/C15H28O2/c1-6-17-14(16)11-9-7-8-10-13(2)12-15(3,4)5/h12H,6-11H2,1-5H3 |
InChI-Schlüssel |
BXOZXVRMXLTRGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCC(=CC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


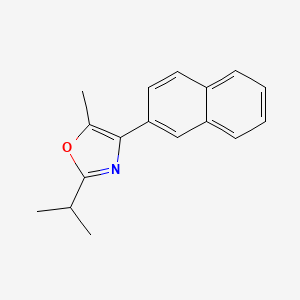
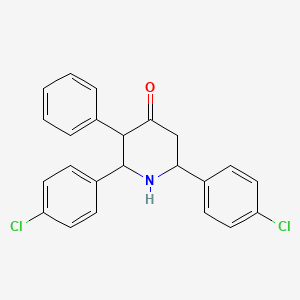
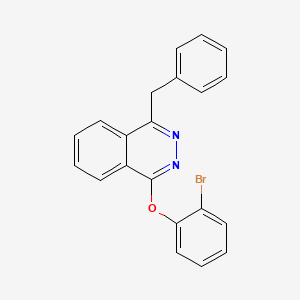

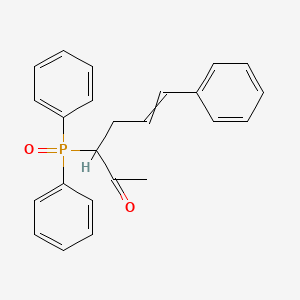
![3,3'-[Quinoxaline-2,3-diylbis(methylene)]di(pentane-2,4-dione)](/img/structure/B12526878.png)
![(8S,9R,10S,11S,13S,14S,16S,17R)-17-(2-aminoacetyl)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one;hydrochloride](/img/structure/B12526879.png)
![Benzamide, N-[(1S)-1-(phenylmethyl)-2-(phenylseleno)ethyl]-](/img/structure/B12526899.png)
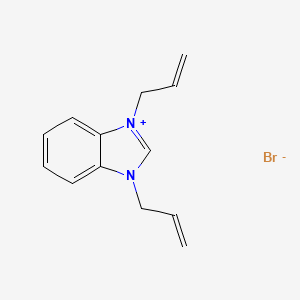
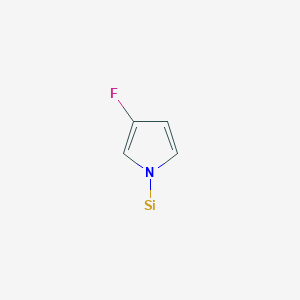
![4-{4-[(Propan-2-yl)oxy]benzene-1-sulfinyl}phenol](/img/structure/B12526914.png)
![(2Z)-2-(Ethylimino)-3-[(pyridin-2-yl)methyl]-1,3-thiazolidin-4-one](/img/structure/B12526916.png)
